molecular formula C18H19N3O3 B11290053 N-cyclohexyl-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

N-cyclohexyl-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11290053
M. Wt: 325.4 g/mol
InChI Key: RXYNETMXSGCEKB-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of N-cyclohexyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of the benzofuro[3,2-d]pyrimidine core. This can be achieved through the cyclocondensation of appropriate starting materials, such as 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles, in the presence of a base like potassium t-butoxide in boiling t-butanol .

Once the core structure is obtained, further functionalization is carried out to introduce the cyclohexyl and acetamide groups. This may involve reactions such as alkylation and acylation under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of N-cyclohexyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted benzofuro[3,2-d]pyrimidines with varying functional groups.

Scientific Research Applications

N-cyclohexyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for investigating cellular processes and pathways.

    Medicine: Due to its potential therapeutic properties, it is explored for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Its unique chemical properties may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

N-cyclohexyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:

The uniqueness of N-cyclohexyl-2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-cyclohexyl-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C18H19N3O3/c22-15(20-12-6-2-1-3-7-12)10-21-11-19-16-13-8-4-5-9-14(13)24-17(16)18(21)23/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,20,22)

InChI Key

RXYNETMXSGCEKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43

Origin of Product

United States

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